Acv tripeptide

准备方法

化学反应分析

Enzymatic Formation and Epimerization

The third module of ACVS contains an epimerization (E) domain that converts L-valine to D-valine during peptide bond formation. This stereochemical inversion is critical for subsequent β-lactam ring formation in penicillin and cephalosporin biosynthesis . The tripeptide remains tethered to the enzyme via a thioester bond until released by a thioesterase (TE) domain, ensuring the LLD configuration .

Substrate Specificity and Promiscuity

ACVS exhibits strict but flexible substrate selectivity, as demonstrated by substitutions in each module:

-

Key findings :

Energy Requirements and Kinetic Parameters

ACVS activity is ATP- and Mg²⁺-dependent, with optimal activity at 10 mM ATP and Mg²⁺ . Kinetic studies reveal:

| Substrate | Apparent K<sub>M</sub> (μM) | V<sub>max</sub> (μM/min/μM enzyme) |

|---|---|---|

| L-α-Aminoadipic acid | 640 ± 16 | 0.78 ± 0.14 |

| L-Cysteine | 40 ± 1 | |

| L-Valine | 150 ± 4 |

Reaction velocity remains linear for up to 4 hours, with ACV concentrations reaching ~50 μM under saturating conditions .

Inhibitors and Regulatory Factors

The enzymatic synthesis of ACV tripeptide exemplifies the precision of nonribosomal peptide assembly, with tightly controlled substrate selection, energy coupling, and stereochemical editing. These insights underscore its potential as a template for engineered NRPS systems to produce novel bioactive peptides .

科学研究应用

Biochemical Characteristics of ACV Tripeptide

The this compound is synthesized by a large non-ribosomal peptide synthetase (NRPS) known as ACV synthetase. This enzyme comprises three modules that facilitate the incorporation of specific amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. The process involves several enzymatic steps including adenylation, peptide bond formation, and epimerization:

- Module 1 : Activates L-α-aminoadipic acid.

- Module 2 : Incorporates L-cysteine.

- Module 3 : Incorporates D-valine and performs epimerization.

This modular structure allows for substrate specificity and has been extensively characterized through biochemical assays and structural analysis .

Industrial Applications

The this compound is pivotal in the pharmaceutical industry for synthesizing β-lactam antibiotics. Here are some key applications:

- Antibiotic Production : The primary application of ACV is in the synthesis of penicillin and cephalosporin antibiotics. The tripeptide serves as a precursor in the biosynthetic pathway leading to these important drugs .

- Biocatalysis : The enzyme systems that produce ACV are utilized in biocatalysis for green chemistry processes. This includes the development of novel antibiotics through engineered NRPSs that can incorporate alternative substrates to create new bioactive compounds .

- Biotechnology : Research into ACV has led to advancements in microbial enzyme production and purification. These enzymes are used in various industrial applications, including food processing and environmental biotechnology .

Case Study 1: Engineering NRPS for Novel Antibiotics

A study focused on engineering the adenylation domain of ACVS to create hybrid NRPSs capable of activating alternative substrates. This research aimed to enhance the production of novel β-lactams by substituting traditional amino acids with structurally diverse ones. The results indicated successful incorporation of alternative substrates, leading to the synthesis of new antibiotic compounds .

Case Study 2: Substrate Specificity Analysis

A comprehensive analysis was conducted on the substrate specificity of the Nocardia lactamdurans ACVS. Researchers evaluated various amino acid analogs to determine their efficacy in producing ACV. The findings revealed that while certain analogs could be incorporated, they did not yield significant amounts of the desired tripeptide compared to traditional substrates .

Data Table: Summary of Key Findings

作用机制

相似化合物的比较

类似化合物

δ-(l-α-氨基己二酰)-l-半胱氨酰-l-缬氨酸: 一种类似的三肽,具有缬氨酸的 L- 型构型.

δ-(l-α-氨基己二酰)-l-半胱氨酰-d-异亮氨酸: 另一种氨基酸取代不同的三肽.

独特性

ACV 三肽的独特之处在于其特定的氨基酸序列及其作为 β-内酰胺类抗生素生物合成途径中第一个专用中间体的作用 。不常见的氨基酸 α-氨基己二酸的存在以及缬氨酸的 D- 型构型使其与其他三肽区别开来 .

生物活性

The ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) tripeptide is a significant intermediate in the biosynthesis of β-lactam antibiotics, such as penicillin and cephalosporins. This compound is synthesized nonribosomally by the enzyme ACV synthetase (ACVS), which plays a crucial role in its formation and subsequent conversion into active pharmaceutical ingredients. This article explores the biological activity of the ACV tripeptide, focusing on its synthesis, enzymatic mechanisms, and potential applications.

Synthesis and Enzymatic Mechanism

The synthesis of ACV involves several key steps facilitated by the ACVS enzyme, which is characterized by its three modules responsible for activating specific amino acids:

- Module 1 : Activates L-α-aminoadipic acid.

- Module 2 : Activates L-cysteine.

- Module 3 : Activates L-valine.

The unique feature of ACVS is its ability to form a non-canonical peptide bond between L-α-aminoadipic acid and L-cysteine, which is critical for the production of ACV. The enzyme's substrate specificity and reaction kinetics have been extensively studied, revealing insights into its efficiency and potential for engineering.

Key Research Findings

Recent studies have provided valuable data on the biological activity of ACV and its synthesis:

- Enzyme Activity : The maximum product levels of ACV reached nearly 50 μM during assays, indicating a high turnover rate of the enzyme under optimal conditions. The calculated was approximately with apparent values for substrates being (L-α-aminoadipic acid), (L-cysteine), and (L-valine) .

- Substrate Specificity : A study assessed various substrate analogues to determine their ability to produce ACV. The results indicated that while some analogues were ineffective, others demonstrated varying degrees of activity, providing insights into the enzyme's selectivity .

Case Study 1: Enzyme Engineering

In an effort to enhance the production of ACV, researchers engineered specific residues within the binding pocket of ACVS. This study revealed that mutations could significantly alter substrate recognition and enzyme activity, highlighting potential pathways for optimizing antibiotic production .

Case Study 2: Production in E. coli

ACV was produced in E. coli using a hybrid version of the ACVS enzyme derived from Nocardia lactamdurans. While production levels were lower than in wild-type strains, this approach demonstrated the feasibility of heterologous expression systems for producing valuable tripeptides .

Applications

The biological activity of ACV extends beyond antibiotic synthesis; it has potential applications in:

- Pharmaceutical Industry : As a precursor to β-lactam antibiotics, enhancing ACV production can lead to increased yields of essential medications.

- Biocatalysis : The unique enzymatic properties of ACVS make it a candidate for biocatalytic processes in green chemistry applications.

Comparative Analysis

| Feature | This compound | Other Non-ribosomal Peptides |

|---|---|---|

| Biosynthesis Pathway | Nonribosomal | Nonribosomal |

| Key Enzyme | ACV Synthetase | Various NRPS |

| Applications | Antibiotic precursor | Antimicrobial agents |

| Enzyme Specificity | High for L-α-aminoadipic acid | Variable |

属性

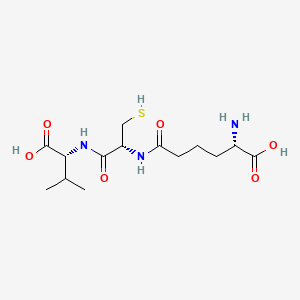

IUPAC Name |

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEIJZFKOAXBBV-ATZCPNFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332274 | |

| Record name | AADCV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32467-88-2 | |

| Record name | Acv tripeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACV tripeptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AADCV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACV TRIPEPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。